molecular formula C4H2ClNO3 B12897434 2-Oxo-2,3-dihydro-1,3-oxazole-5-carbonyl chloride CAS No. 64843-26-1

2-Oxo-2,3-dihydro-1,3-oxazole-5-carbonyl chloride

Katalognummer: B12897434
CAS-Nummer: 64843-26-1
Molekulargewicht: 147.51 g/mol
InChI-Schlüssel: QBJCGEKWMGNZAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride is a chemical compound with the molecular formula C4H2ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride typically involves the chlorination of 2-oxo-2,3-dihydrooxazole-5-carboxylic acid. One common method is to react the carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C4H3NO3+SOCl2C4H2ClNO3+SO2+HCl\text{C4H3NO3} + \text{SOCl2} \rightarrow \text{C4H2ClNO3} + \text{SO2} + \text{HCl} C4H3NO3+SOCl2→C4H2ClNO3+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-oxo-2,3-dihydrooxazole-5-carboxylic acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Pyridine, triethylamine.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxo-2,3-dihydrooxazole-5-carboxylic acid
  • Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate
  • 2-Oxo-2,3-dihydrooxazole-5-carboxamide

Uniqueness

2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo substitution reactions with a wide range of nucleophiles makes it a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

64843-26-1

Molekularformel

C4H2ClNO3

Molekulargewicht

147.51 g/mol

IUPAC-Name

2-oxo-3H-1,3-oxazole-5-carbonyl chloride

InChI

InChI=1S/C4H2ClNO3/c5-3(7)2-1-6-4(8)9-2/h1H,(H,6,8)

InChI-Schlüssel

QBJCGEKWMGNZAT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=O)N1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.